molecular formula C23H20FN5O B14111966 2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Cat. No.: B14111966
M. Wt: 401.4 g/mol
InChI Key: WCVMRMKKXBDHHM-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups.

Scientific Research Applications

2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its combination of fluorobenzyl and isopropylphenyl groups enhances its potency and selectivity as a kinase inhibitor, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H20FN5O

Molecular Weight

401.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-11-(4-propan-2-ylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

InChI

InChI=1S/C23H20FN5O/c1-15(2)17-5-7-18(8-6-17)20-13-21-22-26-29(14-16-3-9-19(24)10-4-16)23(30)27(22)11-12-28(21)25-20/h3-13,15H,14H2,1-2H3

InChI Key

WCVMRMKKXBDHHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=C(C=C5)F)C3=C2

Origin of Product

United States

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